KPT-6566

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

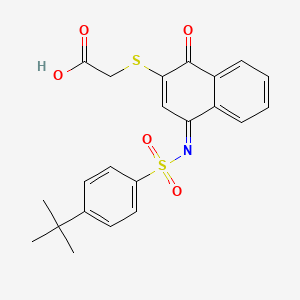

IUPAC Name |

2-[(4E)-4-(4-tert-butylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S2/c1-22(2,3)14-8-10-15(11-9-14)30(27,28)23-18-12-19(29-13-20(24)25)21(26)17-7-5-4-6-16(17)18/h4-12H,13H2,1-3H3,(H,24,25)/b23-18+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWWOKYIKNEEHJ-PTGBLXJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/N=C/2\C=C(C(=O)C3=CC=CC=C32)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Covalent Binding of KPT-6566 to the PIN1 Catalytic Site

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive technical overview of KPT-6566, a novel, selective, and covalent inhibitor of the Peptidyl-prolyl cis-trans isomerase (PPIase) PIN1. It details the mechanism of action, quantitative binding data, experimental methodologies, and the impact on relevant signaling pathways.

Introduction: PIN1 as a Cancer Therapeutic Target

The prolyl isomerase PIN1 is a critical regulator of numerous signaling pathways that are often dysregulated in cancer.[1] It is the only known PPIase that specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[2][3][4] This isomerization acts as a post-phosphorylation control mechanism, altering the conformation, function, stability, and localization of its substrate proteins.[2][3][5]

PIN1 is overexpressed in a majority of human cancers, and its activity is strongly linked to tumor initiation, progression, and metastasis.[1][6] It functions by amplifying oncogenic signals and inactivating tumor-suppressive pathways.[2][3][7] Consequently, the inactivation of PIN1 has been shown to curb tumor growth, block metastatic spread, and restore chemosensitivity, making it a highly attractive target for cancer therapy.[1][5] this compound has been identified as a potent and selective covalent inhibitor of PIN1, demonstrating significant preclinical anti-cancer activity.[1][2]

This compound: A Dual Mechanism of Action

This compound is a novel small molecule inhibitor that operates through a unique dual mechanism of action. It not only selectively inhibits PIN1 but also targets it for degradation.[1][8]

-

Covalent Inhibition and Degradation: this compound covalently binds to the catalytic site of PIN1.[1][8][9] This irreversible interaction occurs with a conserved cysteine residue (Cys113) within the active site, effectively blocking the enzyme's isomerase activity.[10] This covalent binding also leads to the subsequent proteasome-dependent degradation of the PIN1 protein.[2][7]

-

Release of a Cytotoxic Byproduct: The covalent interaction between this compound and PIN1 results in the release of a quinone-mimicking chemical species.[1][7] This byproduct generates reactive oxygen species (ROS) and forms DNA adducts, leading to significant DNA damage and inducing apoptosis specifically in cancer cells.[1][9][11]

This dual mechanism—directly inhibiting a key cancer driver and simultaneously releasing a cytotoxic agent—contributes to the potent and selective anti-cancer effects of this compound.[1]

Quantitative Data Presentation

The inhibitory potency and cellular activity of this compound have been quantified through various assays. The data is summarized below for easy comparison.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ | 640 nM (0.64 µM) | PIN1 PPIase Enzymatic Assay | [9][11][12][13] |

| Kᵢ | 625.2 nM | PIN1 PPIase Enzymatic Assay | [9][11][12] |

| IC₅₀ | 1.2 µM | Colony Forming Efficiency (MDA-MB-231 cells) | [12] |

| Activity | Concentration Range | Assay / Cell Type | Reference |

| Inhibition of Proliferation | 1 - 5 µM | Wild-Type Mouse Embryonic Fibroblasts | [9] |

| Inhibition of Viability (48h) | 0 - 10 µM | Normal and Cancer Cell Lines | [9] |

| Inhibition of mut-p53, NOTCH1, NRF2 Pathways (48h) | 2.5 - 5 µM | Cancer Cell Lines | [9] |

| Induction of DNA Damage (48h) | 0 - 5 µM | Cancer Cell Lines | [9] |

| Inhibition of PIN1 Activity (48h) | 20 µM | P19 & NCCIT Embryonal Carcinoma Cells | [14] |

| In Vivo Anti-Tumor Activity | 5 mg/kg (i.p. daily) | Nude Mice Xenograft Model | [9][13] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the protocols for key experiments used to characterize the interaction between this compound and PIN1.

PIN1 PPIase Enzymatic Assay

This assay measures the ability of this compound to inhibit the catalytic isomerase activity of PIN1.

-

Principle: A chymotrypsin-coupled spectrophotometric assay is commonly used.[10] PIN1 isomerizes a specific peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) from the cis to the trans form. Only the trans form can be cleaved by chymotrypsin, releasing a chromophore (p-nitroaniline) that can be measured by absorbance. The rate of color change is proportional to PIN1 activity.

-

Protocol Outline:

-

Reagents: Recombinant human PIN1, peptide substrate, chymotrypsin, assay buffer.

-

Inhibitor Pre-incubation: Recombinant PIN1 is pre-incubated with various concentrations of this compound for a defined period (e.g., 180 minutes) to allow for covalent bond formation.[11]

-

Reaction Initiation: The peptide substrate is added to the PIN1-inhibitor mixture.

-

Cleavage and Detection: Chymotrypsin is added to the reaction. The absorbance is monitored over time at a specific wavelength (e.g., 390-405 nm).

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value is determined by plotting the reaction rates against the logarithm of the inhibitor concentration.[11]

-

Mass Spectrometry for Covalent Adduct Confirmation

Mass spectrometry provides direct evidence of covalent bond formation between this compound and PIN1.

-

Principle: Intact protein mass spectrometry is used to measure the precise molecular weight of the PIN1 protein before and after incubation with this compound. A mass increase in the treated sample corresponding to the molecular weight of the bound fragment of this compound confirms covalent modification.[15]

-

Protocol Outline:

-

Sample Preparation: Purified recombinant PIN1 is incubated with a molar excess of this compound (or DMSO as a vehicle control) for a set time (e.g., 1 hour) at room temperature.

-

Desalting: The sample is desalted to remove unreacted compound and buffer components that could interfere with analysis, often using solid-phase extraction.[16]

-

Mass Analysis: The sample is analyzed using a high-resolution mass spectrometer (e.g., ESI-TOF).[17]

-

Data Deconvolution: The resulting mass-to-charge (m/z) spectra are deconvoluted to determine the precise molecular weight of the intact protein.[18] A mass shift between the treated and control samples indicates the formation of the covalent protein-inhibitor adduct.[19]

-

(Optional) Peptide Mapping: To identify the exact binding site (Cys113), the protein-adduct complex can be proteolytically digested (e.g., with trypsin), and the resulting peptides analyzed by LC-MS/MS to pinpoint the modified peptide and amino acid.[15][17]

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify that this compound engages with its target, PIN1, within the complex environment of a living cell.

-

Principle: Ligand binding stabilizes a target protein against thermal denaturation. When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble. The amount of soluble PIN1 at different temperatures can be quantified to demonstrate target engagement.[20][21][22]

-

Protocol Outline:

-

Cell Treatment: Intact cells are incubated with this compound or a vehicle control for a specified time (e.g., 1-3 hours).[23]

-

Heat Treatment: The cell suspension is divided into aliquots, which are then heated to a range of different temperatures for a short duration (e.g., 3 minutes).[22][23]

-

Cell Lysis: Cells are lysed, often through repeated freeze-thaw cycles.[24]

-

Separation: The aggregated, denatured proteins are separated from the soluble protein fraction by high-speed centrifugation.[22][24]

-

Quantification: The amount of soluble PIN1 remaining in the supernatant of each sample is quantified, typically by Western Blotting or other immunoassays.[22][24]

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble PIN1 against temperature. A shift in this curve to higher temperatures in the this compound-treated samples indicates thermal stabilization and confirms target engagement.

-

References

- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]

- 5. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. arts.units.it [arts.units.it]

- 8. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | TargetMol [targetmol.com]

- 12. This compound (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]

- 13. cancer-research-network.com [cancer-research-network.com]

- 14. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

- 15. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. nuvisan.com [nuvisan.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]

- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]

- 22. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 24. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]

KPT-6566: A Deep Dive into its Effects on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-6566 is a novel, selective, and covalent inhibitor of the prolyl isomerase Pin1, an enzyme overexpressed in numerous cancers and a key regulator of cell cycle progression.[1][2][3][4] This technical guide provides an in-depth analysis of the mechanisms by which this compound impacts the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. This compound exhibits a dual mechanism of action: it not only inhibits Pin1's catalytic activity, leading to the destabilization of key cell cycle proteins, but also generates reactive oxygen species (ROS), inducing DNA damage and apoptosis.[1][5] This multifaceted approach makes this compound a promising candidate for cancer therapy.

Core Mechanism of Action: Pin1 Inhibition

This compound functions as a potent and selective covalent inhibitor of Pin1.[1][3] Pin1 is a peptidyl-prolyl cis/trans isomerase that plays a crucial role in regulating the function of numerous proteins involved in cell cycle control by catalyzing the isomerization of specific pSer/Thr-Pro motifs.[2][4] By binding to the catalytic site of Pin1, this compound not only inhibits its enzymatic activity but also promotes its degradation.[1][2][3] This inhibition disrupts the normal functioning of several oncogenic signaling pathways that are dependent on Pin1 activity.

Signaling Pathway of this compound-Mediated Pin1 Inhibition

The following diagram illustrates the primary mechanism of this compound action on the Pin1 pathway.

Caption: this compound covalently binds to and inhibits Pin1, leading to its degradation and preventing the isomerization and activation of downstream substrates.

Impact on G1 Phase Progression

A primary consequence of Pin1 inhibition by this compound is the disruption of the G1 phase of the cell cycle. This is achieved through the downregulation of key proteins that drive the G1 to S phase transition.

Downregulation of G1-Phase Regulatory Proteins

Studies have shown that treatment with this compound leads to a significant decrease in the expression of G1-phase-specific cyclins and cyclin-dependent kinases (CDKs).[6] Specifically, the levels of Cyclin D1, Cyclin D2, Cyclin D3, CDK4, and CDK6 are reduced in cancer cells following this compound exposure.[6] This reduction in G1 cyclins and CDKs prevents the phosphorylation of the Retinoblastoma (Rb) protein.[2] Hypophosphorylated Rb remains bound to the transcription factor E2F, thereby inhibiting the expression of genes required for S-phase entry.

Quantitative Effects on Cell Cycle Distribution

Flow cytometry analysis has demonstrated that this compound treatment leads to an increase in the proportion of cells in the sub-G1 phase, which is indicative of apoptosis.[6][7]

| Cell Line | Treatment | Sub-G1 Population (%) | Fold Change vs. Control | Reference |

| Caco-2 | 10 µM this compound (48h) | Significantly Increased | - | [6] |

| P19 | 20 µM this compound (48h) | 74.2% | 16.1 | [7] |

| P19 (Control) | Vehicle | 4.6% | - | [7] |

Signaling Pathway of G1 Arrest

The following diagram illustrates how this compound induces G1 cell cycle arrest.

Caption: this compound-mediated Pin1 inhibition leads to decreased Cyclin D/CDK4/6 levels, preventing Rb hyperphosphorylation and resulting in G1 cell cycle arrest.

Induction of Apoptosis and DNA Damage

Beyond its effects on G1 progression, this compound actively induces programmed cell death, or apoptosis. This is a crucial aspect of its anti-cancer activity.

Dual Mechanism of Apoptosis Induction

This compound promotes apoptosis through a dual mechanism of action.[1] Firstly, the inhibition of Pin1 disrupts the stability and function of numerous anti-apoptotic proteins. Secondly, the binding of this compound to Pin1 results in the release of a quinone-mimicking drug that generates reactive oxygen species (ROS).[1][5] This surge in intracellular ROS leads to significant DNA damage, further pushing the cell towards apoptosis.[1]

Quantitative Data on Apoptosis Induction

The induction of apoptosis is evidenced by the significant increase in the sub-G1 cell population as shown in the table in section 2.2.

Experimental Workflow for Apoptosis Assay

The following diagram outlines a typical workflow for assessing apoptosis induced by this compound.

Caption: A standard workflow for quantifying this compound-induced apoptosis using propidium iodide staining and flow cytometry.

Experimental Protocols

Cell Culture and Treatment

-

Cell Lines: Caco-2 (human colorectal adenocarcinoma) and P19 (mouse embryonal carcinoma) cells are commonly used.[6][7]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for Caco-2, Alpha-MEM for P19) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Treatment: this compound is dissolved in DMSO to prepare a stock solution. Cells are treated with the desired concentration of this compound (e.g., 10-20 µM) for the specified duration (e.g., 48 hours).[6][7] Control cells are treated with an equivalent volume of DMSO.

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., Cyclin D1, CDK4, Pin1, β-actin). This is followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Preparation: Adherent cells are trypsinized, and all cells (including floating cells) are collected by centrifugation.

-

Fixation: The cell pellet is washed with PBS and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: The DNA content of the cells is analyzed using a flow cytometer.

-

Analysis: The percentage of cells in different phases of the cell cycle (Sub-G1, G0/G1, S, and G2/M) is determined using appropriate software.

Conclusion

This compound demonstrates a potent and multi-pronged effect on cell cycle progression, primarily through the inhibition of Pin1. Its ability to downregulate key G1-phase proteins, induce G1 arrest, and trigger apoptosis through a dual mechanism involving ROS generation and DNA damage underscores its therapeutic potential in oncology. The detailed protocols and pathways described in this guide provide a solid foundation for further research and development of this compound as a novel anti-cancer agent. Further preclinical and clinical studies are warranted to fully evaluate the safety and efficacy of this promising compound.[2]

References

- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]

- 7. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

In Vitro Characterization of KPT-6566: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of KPT-6566, a selective and covalent inhibitor of the prolyl isomerase PIN1. The document details the compound's mechanism of action, its effects on various cancer cell lines, and comprehensive protocols for key experimental assays.

Core Mechanism of Action

This compound is a novel anti-cancer agent that exhibits a dual mechanism of action.[1][2] It selectively targets and covalently binds to the catalytic site of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1), an enzyme overexpressed in numerous cancers that plays a critical role in tumor initiation and progression.[1][2] This covalent interaction not only inhibits the enzymatic activity of PIN1 but also targets it for degradation.[1][2][3]

Upon binding to PIN1, this compound releases a quinone-mimicking drug that generates reactive oxygen species (ROS) and induces DNA damage, leading to cancer cell-specific death.[1][2] This dual action of cytostatic effects through PIN1 inhibition and cytotoxic effects via ROS production and DNA damage makes this compound a promising therapeutic candidate.[2]

Quantitative Analysis of In Vitro Activity

The following tables summarize the key quantitative data on the in vitro efficacy of this compound.

Table 1: Enzymatic Inhibition of PIN1 by this compound

| Parameter | Value | Notes |

| IC50 | 640 nM | Half-maximal inhibitory concentration against the PIN1 PPIase domain.[3][4] |

| Ki | 625.2 nM | Inhibitor constant for the PIN1 PPIase domain.[3][4] |

| Binding | Covalent | This compound covalently binds to the catalytic site of PIN1.[1][2][3] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Type |

| P19 | Testicular Germ Cell Tumor | 7.24 | CCK-8 |

| NCCIT | Testicular Germ Cell Tumor | 4.65 | CCK-8 |

| Caco-2 | Colorectal Cancer | 7.45 | Not Specified |

| HCT116 | Colorectal Cancer | 9.46 | Not Specified |

| HT29 | Colorectal Cancer | 13.8 | Not Specified |

| SW480 | Colorectal Cancer | 11.1 | Not Specified |

| DLD-1 | Colorectal Cancer | 10.7 | Not Specified |

| MDA-MB-231 | Breast Cancer | 1.2 (for colony formation) | Colony Formation |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize this compound.

Cell Viability Assay (CCK-8)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

-

Cell Seeding: Seed 2 x 10³ NCCIT or P19 cells per well in 96-well plates.

-

Drug Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 0.625, 1.25, 2.5, 5, 10, 20, and 40 µM).

-

Incubation: Incubate the plates for 5 days.

-

CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a sigmoidal concentration-response curve to calculate the IC50 value using appropriate software.

Colony Formation Assay

This assay assesses the effect of this compound on the long-term proliferative capacity of cancer cells.

-

Cell Seeding: Seed 2.5 x 10³ cells (e.g., NCCIT, Caco-2, HCT116, HT29, SW480, or DLD-1) per well in 12-well plates.[5]

-

Drug Treatment: Treat the cells with different concentrations of this compound.[5]

-

Incubation: Incubate the plates for 5 days, or until visible colonies are formed in the control wells.[5]

-

Fixation: Wash the colonies with PBS and fix with a suitable fixative (e.g., methanol).

-

Staining: Stain the colonies with 0.05% (w/v) Crystal Violet for 10-30 minutes.[5]

-

Washing: Gently wash the wells with water to remove excess stain.

-

Quantification: Count the number of colonies in each well.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

-

Cell Treatment: Treat P19 or NCCIT cells with the desired concentration of this compound for various time points (e.g., 12, 24, 48 hours).[1]

-

Cell Harvesting: Harvest the cells and wash them twice with cold Cell Staining Buffer.[1]

-

Resuspension: Resuspend the cells in Annexin V Binding Buffer.[1]

-

Staining: Add FITC-Annexin V and Propidium Iodide (PI) to the cell suspension.[1]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[1]

Western Blot Analysis

This technique is used to measure the levels of specific proteins in cells treated with this compound.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on SDS-polyacrylamide gels (e.g., 8% for β-catenin; 12% for cyclins D1, D2, D3, CDK4, CDK6; 15% for Pin1).

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Pin1, Oct-4, Sox2, Cyclin D1, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Visualizations

This compound impacts several critical signaling pathways in cancer cells. The following diagrams, generated using the DOT language, illustrate these interactions.

Caption: Dual mechanism of action of this compound.

Caption: Downstream effects of this compound on cancer cells.

Caption: Experimental workflow for IC50 determination.

References

- 1. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]

KPT-6566 (CAS No. 881487-77-0): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

KPT-6566 is a novel, potent, and covalent small molecule inhibitor of the peptidyl-prolyl cis-trans isomerase PIN1. The over-expression of PIN1 is implicated in a multitude of oncogenic pathways, making it a compelling target for cancer therapy. This compound exhibits a unique dual mechanism of action, not only directly inhibiting PIN1's catalytic activity but also inducing targeted degradation of the PIN1 protein. Furthermore, its interaction with PIN1 releases a quinone-mimicking moiety that generates reactive oxygen species (ROS), leading to DNA damage and selective apoptosis in cancer cells. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action, preclinical data, and detailed experimental protocols.

Chemical and Physical Properties

This compound, with the CAS number 881487-77-0, is a synthetic small molecule with the following properties:

| Property | Value |

| Molecular Formula | C₂₂H₂₁NO₅S₂ |

| Molecular Weight | 443.5 g/mol |

| Formal Name | 2-[[4-[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]imino]-1,4-dihydro-1-oxo-2-naphthalenyl]thio]-acetic acid |

| Purity | ≥98% |

| Appearance | A solid |

| Solubility | Soluble in DMSO |

| UV max (λ) | 224, 260, 324 nm |

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action, targeting cancer cells with high selectivity.

Covalent Inhibition and Degradation of PIN1

This compound acts as a covalent inhibitor of PIN1, binding directly to the catalytic site of the enzyme. This irreversible binding leads to the inhibition of PIN1's prolyl isomerase activity, which is crucial for the conformational regulation of numerous phosphorylated proteins involved in cell cycle progression and survival. Notably, treatment with this compound has also been shown to induce the degradation of the PIN1 protein itself.

Induction of Oxidative Stress and DNA Damage

A unique aspect of this compound's mechanism is the release of a quinone-mimicking drug upon its covalent binding to PIN1. This byproduct generates reactive oxygen species (ROS), leading to a significant increase in intracellular oxidative stress. The elevated ROS levels subsequently cause DNA damage, as evidenced by the phosphorylation of H2AX, a marker for DNA double-strand breaks. This targeted induction of DNA damage contributes to the selective killing of cancer cells.

Caption: Dual mechanism of action of this compound in cancer cells.

Preclinical Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines in vitro and has shown efficacy in in vivo models.

In Vitro Efficacy

The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MDA-MB-231 | Breast Cancer | 1.2 (colony formation) | |

| P19 | Embryonal Carcinoma | 7.24 | |

| NCCIT | Embryonal Carcinoma | 4.65 | |

| Various Cancer Cell Lines | Breast, Prostate, Lung, Pancreatic | Low micromolar range |

This compound treatment leads to a dose-dependent decrease in cell viability and induces apoptosis. Mechanistically, this is associated with the downregulation of key cell cycle proteins such as cyclin D1 and hyperphosphorylated retinoblastoma protein (pRb).

In Vivo Efficacy

In a mouse xenograft model using MDA-MB-231 breast cancer cells, administration of this compound at 5 mg/kg resulted in a significant reduction in the number of lung metastases.

Experimental Protocols

Detailed methodologies for key assays used to characterize the activity of this compound are provided below.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on cancer cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis

This protocol describes the detection of protein expression levels following this compound treatment.

-

Sample Preparation:

-

Treat cells with this compound at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE:

-

Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PIN1, anti-Cyclin D1, anti-phospho-Rb, anti-γ-H2AX) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Caption: Standard workflow for Western Blot analysis.

Colony Formation Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the compound every 2-3 days.

-

Fixation and Staining:

-

Wash the colonies with PBS.

-

Fix the colonies with a methanol/acetic acid solution (3:1) for 15 minutes.

-

Stain the colonies with 0.5% crystal violet solution for 30 minutes.

-

-

Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control.

PIN1 Enzymatic Activity Assay

This protocol measures the ability of this compound to inhibit the isomerase activity of PIN1.

-

Reagents: Recombinant human PIN1 protein, a fluorogenic or chromogenic PIN1 substrate (e.g., Ac-Phe-Phe-(pSer)-Pro-Arg-pNA), and assay buffer.

-

Assay Setup: In a 96-well plate, add recombinant PIN1 to the assay buffer.

-

Inhibitor Addition: Add varying concentrations of this compound to the wells and pre-incubate with the enzyme.

-

Substrate Addition: Initiate the reaction by adding the PIN1 substrate.

-

Signal Measurement: Measure the change in fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the rate of the enzymatic reaction and determine the IC₅₀ value of this compound.

Mouse Xenograft Model

This protocol describes an in vivo study to evaluate the anti-tumor efficacy of this compound.

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10⁶ MDA-MB-231 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 5 mg/kg, intraperitoneally) and a vehicle control according to the desired schedule.

-

Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

Intracellular ROS Detection

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

-

Cell Treatment: Treat cells with this compound for the desired time. Include a positive control (e.g., H₂O₂) and a negative control.

-

Probe Loading: Incubate the cells with 10-25 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Signal Detection: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope (excitation/emission ~485/535 nm).

-

Data Analysis: Quantify the relative fluorescence intensity in the treated cells compared to the control.

DNA Damage (γ-H2AX) Assay

This immunofluorescence protocol detects DNA double-strand breaks by staining for phosphorylated H2AX (γ-H2AX).

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100 in PBS.

-

Blocking: Block with 1% BSA in PBST for 1 hour.

-

Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX overnight at 4°C.

-

Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

-

Imaging: Visualize and quantify the γ-H2AX foci using a fluorescence microscope.

Conclusion

This compound is a promising anti-cancer agent with a novel dual mechanism of action that combines direct PIN1 inhibition with the induction of oxidative stress and DNA damage. Its ability to selectively target and kill cancer cells, as demonstrated in preclinical models, warrants further investigation for its potential as a therapeutic agent in the treatment of various malignancies. The detailed protocols provided in this whitepaper serve as a valuable resource for researchers in the field of drug discovery and development.

KPT-6566: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of KPT-6566, a selective and covalent inhibitor of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). This document covers its molecular characteristics, mechanism of action, effects on signaling pathways, and detailed experimental protocols.

Core Molecular Data

This compound is a small molecule inhibitor with the following properties:

| Property | Value |

| Molecular Formula | C₂₂H₂₁NO₅S₂ |

| Molecular Weight | 443.54 g/mol |

| CAS Number | 881487-77-0 |

Mechanism of Action

This compound exhibits a dual mechanism of action centered on the inhibition of PIN1, an enzyme overexpressed in many cancers that plays a crucial role in regulating the conformation and function of key phosphoproteins.

-

Covalent Inhibition of PIN1: this compound covalently binds to the cysteine-113 residue within the catalytic site of PIN1. This irreversible binding inhibits the enzyme's isomerase activity, preventing it from catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs in its substrate proteins. This inactivation leads to the destabilization and degradation of numerous oncoproteins.[1]

-

Induction of Oxidative Stress: Upon binding to PIN1, this compound releases a quinone-mimicking molecule. This byproduct generates reactive oxygen species (ROS), leading to DNA damage and inducing apoptosis, preferentially in cancer cells.[1]

This dual action of direct enzyme inhibition and ROS-mediated cytotoxicity contributes to its potent anti-cancer effects.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various assays and cell lines.

| Parameter | Target/Cell Line | Value | Reference |

| IC₅₀ | PIN1 PPIase activity | 640 nM | [2] |

| Kᵢ | PIN1 PPIase domain | 625.2 nM | [2] |

| IC₅₀ | MDA-MB-231 (Colony Formation) | 1.2 µM | [3] |

| IC₅₀ | MCF10AT1 (Cell Viability) | ~2.5 µM | [3] |

| IC₅₀ | MCF10A (Cell Viability) | ~10 µM | [3] |

Affected Signaling Pathways

By inhibiting PIN1, this compound modulates multiple signaling pathways that are critical for cancer cell proliferation, survival, and stress response. PIN1's substrates include key regulators of the cell cycle and oncogenic pathways. Inhibition by this compound leads to the downregulation of these pathways.

-

Cell Cycle Progression: this compound treatment leads to a decrease in hyperphosphorylated retinoblastoma protein (pRb) and reduced levels of Cyclin D1, a key regulator of the G1/S transition in the cell cycle.[4] This is a direct consequence of PIN1 inhibition, as PIN1 normally stabilizes Cyclin D1.[5]

-

Oncogenic Pathways: this compound has been shown to inhibit the activation of pathways driven by mutant p53 (mut-p53) and NOTCH1, both of which are regulated by PIN1.[2]

-

Stress Response: The compound affects the NRF2-mediated oxidative stress response pathway.[2] The release of a ROS-generating molecule by this compound further contributes to cellular stress, leading to DNA damage, evidenced by the phosphorylation of H2AX.[2]

-

Wnt/β-catenin Pathway: PIN1 is known to stabilize β-catenin. Inhibition of PIN1 by compounds like this compound is expected to promote β-catenin degradation, thereby downregulating Wnt signaling.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

PIN1 Enzymatic Activity Assay (PPIase Assay)

This assay measures the ability of this compound to inhibit the isomerase activity of recombinant PIN1.

-

Principle: A colorimetric assay where PIN1 isomerizes a synthetic peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA). The cis-to-trans conversion of the proline residue makes the peptide susceptible to cleavage by chymotrypsin, which releases p-nitroaniline (pNA), a yellow chromophore detected at 390 nm.

-

Materials:

-

Recombinant human GST-PIN1

-

Substrate: N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide

-

α-Chymotrypsin

-

Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.8

-

This compound stock solution in DMSO

-

96-well microplate and reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Include a DMSO-only vehicle control.

-

Pre-incubate recombinant PIN1 (e.g., 50 nM final concentration) with the different concentrations of this compound for 180 minutes at room temperature to allow for covalent binding.

-

Initiate the reaction by adding the peptide substrate and α-chymotrypsin to each well.

-

Immediately measure the absorbance at 390 nm every 30 seconds for 15-30 minutes.

-

Calculate the rate of reaction (V) for each concentration.

-

Plot the reaction rates against the inhibitor concentration to determine the IC₅₀ value.

-

Cell Viability Assay (CCK-8 or MTT)

This assay assesses the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

-

Principle: Metabolically active cells reduce a tetrazolium salt (WST-8 in CCK-8, or MTT) to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells and can be quantified by measuring absorbance.

-

Materials:

-

Cancer cell lines (e.g., MDA-MB-231, PANC-1) and appropriate culture medium.

-

96-well cell culture plates.

-

This compound stock solution in DMSO.

-

CCK-8 or MTT reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer).

-

Microplate reader.

-

-

Procedure:

-

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[7]

-

Treat the cells with serial dilutions of this compound (e.g., 0-10 µM) for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO).[8]

-

After incubation, add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[7] (For MTT, add MTT reagent, incubate, then add solubilization solution).[9]

-

Measure the absorbance at 450 nm for CCK-8[7] or ~570 nm for MTT.[9]

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC₅₀.

-

Western Blotting for Protein Expression

This technique is used to measure changes in the levels of specific proteins (e.g., PIN1, Cyclin D1, pRb) following this compound treatment.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and detected using specific primary and secondary antibodies.

-

Materials:

-

Cells treated with this compound or DMSO.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein quantification assay (e.g., BCA).

-

SDS-PAGE gels, running buffer, and transfer apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-pRb, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

-

-

Procedure:

-

Treat cells with this compound (e.g., 5 µM) for 24-48 hours.[10]

-

Lyse the cells, collect the supernatant, and quantify the protein concentration.

-

Denature equal amounts of protein (e.g., 20-50 µg) and separate by SDS-PAGE.[11]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal.

-

Analyze band intensities, normalizing to a loading control like β-actin.

-

In Vivo Mouse Xenograft Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells (e.g., MDA-MB-231) are implanted into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice).

-

MDA-MB-231 human breast cancer cells.

-

Matrigel (optional, to improve tumor take rate).

-

This compound formulation for injection.

-

Vehicle control (e.g., 1% DMSO in saline).

-

Calipers for tumor measurement.

-

-

Procedure:

-

Subcutaneously inject a suspension of MDA-MB-231 cells (e.g., 1-5 million cells in PBS, optionally mixed 1:1 with Matrigel) into the flank or mammary fat pad of each mouse.[12][13]

-

Monitor the mice regularly for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 5 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily or as per the established regimen.[4]

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blotting).

-

References

- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Pin1 is overexpressed in breast cancer and cooperates with Ras signaling in increasing the transcriptional activity of c-Jun towards cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of breast cancer xenografts in a mouse model and the induction of apoptosis in multiple breast cancer cell lines by lactoferricin B peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

KPT-6566 solubility and preparation for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KPT-6566 is a selective and covalent inhibitor of the peptidyl-prolyl cis/trans isomerase PIN1 (Prolyl Isomerase Never in Mitosis A-Interacting 1).[1][2][3] PIN1 is overexpressed in numerous human cancers and plays a critical role in tumorigenesis by regulating the stability and function of a multitude of oncoproteins and tumor suppressors.[1] this compound binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[1][2] This compound exhibits a dual mechanism of action: it not only suppresses PIN1-dependent oncogenic signaling but also releases a quinone-mimicking molecule that generates reactive oxygen species (ROS) and induces DNA damage, leading to cancer cell-specific death.[1][4] These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture-based assays.

Physicochemical Properties and Solubility

This compound is supplied as a solid, typically a white to yellow powder. Proper solubilization is critical for accurate and reproducible experimental results.

Table 1: Solubility of this compound

| Solvent | Concentration (Mass) | Concentration (Molar) | Notes |

| DMSO | 19.23 mg/mL[2] - 120 mg/mL[5] | 43.36 mM[2] - 270.55 mM[5] | Recommended solvent for stock solutions. Sonication may be required to fully dissolve the compound.[2][5] Use freshly opened, anhydrous DMSO for best results.[2][5] |

| Ethanol | Not Recommended | Not Recommended | Data on solubility in ethanol is not readily available; DMSO is the preferred solvent. |

| PBS / Aqueous Buffers | Sparingly Soluble | Sparingly Soluble | Direct dissolution in aqueous buffers is not recommended. Dilute from a high-concentration DMSO stock. |

Molecular Formula: C₂₂H₂₁NO₅S₂ Molecular Weight: 443.54 g/mol [2]

Preparation of this compound for Cell Culture

Accurate preparation of stock and working solutions is essential for in vitro experiments. The following protocols are recommended.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

-

Materials:

-

This compound solid

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protecting microcentrifuge tubes or vials

-

Calibrated precision balance and appropriate personal protective equipment (PPE)

-

-

Procedure: a. Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation. b. Weigh out the desired amount of this compound solid. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.435 mg of this compound. c. Add the appropriate volume of sterile DMSO to the solid. d. Vortex thoroughly to dissolve the compound. If necessary, use a sonicator bath for short intervals until the solution is clear.[5] e. Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.

-

Storage:

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

-

Materials:

-

10 mM this compound DMSO stock solution

-

Pre-warmed, complete cell culture medium appropriate for your cell line

-

-

Procedure: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Perform a serial dilution of the DMSO stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration.

-

Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Example for 10 µM final concentration: Add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. c. Vortex the working solution gently before adding it to the cells. d. Always prepare a vehicle control using the same final concentration of DMSO as the highest concentration of this compound used in the experiment.

-

Experimental Design and Workflow

This compound has been utilized in a variety of cancer cell lines with typical working concentrations ranging from 1 µM to 10 µM for assays measuring cell viability, proliferation, and pathway modulation.[2] Incubation times commonly range from 48 to 72 hours.[2]

Figure 1. General experimental workflow for in vitro studies using this compound.

Mechanism of Action: PIN1 Inhibition Pathway

This compound exerts its anticancer effects primarily through the covalent inhibition of PIN1. This disrupts multiple downstream signaling cascades that are crucial for cancer cell proliferation and survival.

Figure 2. Simplified signaling pathway of this compound-mediated PIN1 inhibition.

Summary of In Vitro Activity

Table 2: Representative In Vitro Data for this compound

| Parameter | Value | Cell Context / Assay | Reference |

| PIN1 PPIase Inhibition (IC₅₀) | 0.64 µM (640 nM) | Recombinant Human PIN1 | [2][3][5] |

| PIN1 PPIase Inhibition (Kᵢ) | 625.2 nM | Recombinant Human PIN1 | [2] |

| Colony Formation (IC₅₀) | 1.2 µM | MDA-MB-231 breast cancer cells | [6] |

| Effective Concentration | 1 - 10 µM | Various cancer cell lines (viability, proliferation assays) | [2] |

| Pathway Modulation | 2.5 - 5 µM | Inhibition of mut-p53, NOTCH1, and NRF2 pathways at 48h | [2] |

| DNA Damage Induction | 0 - 5 µM | Dose-dependent increase in H2AX phosphorylation at 48h | [2] |

These protocols and data provide a comprehensive guide for the effective use of this compound in a research setting. As with any compound, optimal concentrations and incubation times may vary depending on the cell line and specific experimental endpoint, and should be determined empirically.

References

- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. arts.units.it [arts.units.it]

- 5. This compound | TargetMol [targetmol.com]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols for KPT-6566 In Vitro Assays

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective concentrations and experimental protocols for the in vitro use of KPT-6566, a selective, covalent inhibitor of the prolyl isomerase PIN1.[1][2]

Overview

This compound is a potent inhibitor of PIN1, a key regulator of multiple signaling pathways implicated in cancer development and progression.[2][3] It exerts its anti-cancer effects through a dual mechanism: direct inhibition and subsequent degradation of PIN1, and the release of a quinone-mimicking compound that generates reactive oxygen species (ROS) and induces DNA damage, leading to cancer cell-specific death.[2][3] This document summarizes effective concentrations for various assays and provides detailed protocols for key experiments.

Data Presentation: Effective Concentrations of this compound

The effective concentration of this compound varies depending on the cell type and the specific in vitro assay being performed. The following tables provide a summary of reported concentrations and IC50 values.

Table 1: IC50 Values of this compound in Various In Vitro Assays

| Assay Type | Target/Cell Line | IC50 Value | Citation |

| Enzyme Inhibition | Recombinant Human PIN1 (PPIase Activity) | 0.64 µM (640 nM) | [1][4] |

| Cell Viability | P19 (Testicular Germ Cell Tumor) | 7.24 µM | [5][6] |

| Cell Viability | NCCIT (Testicular Germ Cell Tumor) | 4.65 µM | [6] |

| Cell Viability | Caco-2 (Colorectal Cancer) | 7.45 µM | [7] |

| Cell Viability | HCT116 (Colorectal Cancer) | 9.46 µM | [7] |

| Cell Viability | HT29 (Colorectal Cancer) | 13.8 µM | [7] |

| Cell Viability | SW480 (Colorectal Cancer) | 11.1 µM | [7] |

| Cell Viability | DLD-1 (Colorectal Cancer) | 10.7 µM | [7] |

| Cell Viability | CD44+CD133+ Caco-2 (Tumor-Initiating) | 5.76 µM | [7] |

| Cell Viability | ΔCD44+CD133+ Caco-2 (Non-Tumor-Initiating) | 5.39 µM | [7] |

Table 2: Recommended Concentration Ranges for Functional Assays

| Assay | Cell Type/Target | Effective Concentration Range | Incubation Time | Citation |

| Cell Proliferation | Wild-Type Fibroblasts | 1 - 5 µM | Up to 8 days | [1] |

| Cell Viability | Various Cancer & Normal Cells | 0 - 10 µM | 48 hours | [1] |

| DNA Damage Induction | General Cancer Cells | 0 - 5 µM | 48 hours | [1] |

| Signaling Pathway Inhibition (mut-p53, NOTCH1, NRF2) | MDA-MB-231 | 2.5 - 5 µM | 48 hours | [1] |

| Apoptosis Induction | NCCIT, Caco-2 | 10 µM | 12 - 48 hours | [5][7] |

| Colony Formation | NCCIT, Colorectal Cancer Cells | 0.625 - 40 µM | 5 days | [5][7] |

| ATP Production Inhibition | NCCIT | 20 µM | 12 hours | [5] |

| Cellular PIN1 Activity | P19, NCCIT | 20 µM | 48 hours | [5] |

Signaling Pathway and Mechanism of Action

This compound covalently binds to the catalytic site of PIN1, leading to its inhibition and degradation.[1][2] This disrupts the isomerization of specific pSer/Thr-Pro motifs in numerous proteins, thereby affecting major oncogenic pathways. Key downstream effects include the downregulation of transcription factors like Oct-4 and Sox2, and the cell cycle regulator Cyclin D1.[5] Furthermore, the interaction releases a byproduct that induces ROS production and DNA damage, culminating in apoptotic cell death.[2][6]

Caption: Mechanism of action for this compound in cancer cells.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assay (MTS/CCK-8 Method)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTS or CCK-8 reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium. A common concentration range to test is 0 µM (DMSO control) to 40 µM.[5]

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

Add 20 µL of MTS or CCK-8 reagent to each well and incubate for 1-4 hours, or as per the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control cells and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for the cell viability (IC50) assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and grow until they reach approximately 70-80% confluency.

-

Treat the cells with this compound at a desired concentration (e.g., 10 µM) and a DMSO control.[5][7]

-

Incubate for various time points (e.g., 12, 24, 48 hours).[5]

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the samples immediately by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Colony Formation (Clonogenic) Assay

This assay assesses the effect of this compound on the long-term proliferative capacity and self-renewal of single cells.

Materials:

-

Cancer cell line of interest

-

6-well or 12-well cell culture plates

-

This compound

-

Crystal Violet staining solution (0.5% w/v in methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-2,500 cells per well) in 6-well or 12-well plates.[5]

-

Allow cells to attach overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0 to 20 µM).[7]

-

Incubate the plates for 5-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing this compound.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 20-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

Western Blot Analysis

This protocol is used to analyze changes in protein expression levels following this compound treatment.

Materials:

-

Cancer cell line of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running and transfer buffers

-

PVDF membrane

-

Primary antibodies (e.g., against PIN1, Cyclin D1, cleaved PARP, p-Rb)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound (e.g., 2.5-10 µM) for a specified time (e.g., 48 hours).[1]

-

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

Caption: Logical flow of a Western Blot experiment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arts.units.it [arts.units.it]

- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors [frontiersin.org]

- 6. KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]

Application Notes and Protocols for Western Blot Analysis of PIN1 Following KPT-6566 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cellular signaling.[1][2] PIN1 specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, inducing conformational changes that can affect protein stability, localization, and activity.[3][4][5] Overexpression of PIN1 is a common feature in many human cancers and is linked to tumor initiation and progression by activating oncogenes and inactivating tumor suppressors.[5][6] This makes PIN1 a compelling target for cancer therapy.[4][5]

KPT-6566 is a novel, selective, and covalent inhibitor of PIN1.[6][7] It acts through a dual mechanism: it covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation, and it also releases a quinone-mimicking compound that generates reactive oxygen species (ROS) and DNA damage, selectively inducing cell death in cancer cells.[4][6] Western blot analysis is an essential immunoassay technique to verify the efficacy of this compound by quantifying the reduction in PIN1 protein levels and assessing the impact on its downstream signaling pathways.

These application notes provide a detailed protocol for performing western blot analysis to monitor PIN1 protein expression in cancer cell lines treated with this compound.

PIN1 Signaling Pathways and this compound Inhibition

PIN1 is a central regulator that integrates multiple oncogenic signaling pathways, including the Ras/AP-1 and Wnt/β-catenin pathways.[1][3] By altering the conformation of key phosphorylated proteins, PIN1 can enhance their stability and activity, promoting cell proliferation and survival. This compound inhibits PIN1, thereby disrupting these pro-tumorigenic signaling cascades.

Caption: PIN1 integrates signals from upstream kinases and regulates downstream effectors.

Detailed Protocol: Western Blot Analysis of PIN1

This protocol outlines the steps for treating cells with this compound and subsequently analyzing PIN1 protein levels via western blot.

1. Materials and Reagents

-

Cell Lines: Human cancer cell lines (e.g., Caco-2, MCF10A, P19).[8][9]

-

Cell Culture Medium: Appropriate medium and supplements (e.g., DMEM, FBS, Penicillin-Streptomycin).

-

This compound: Stock solution dissolved in DMSO.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay: BCA Protein Assay Kit.

-

SDS-PAGE: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl buffers.

-

Protein Transfer: PVDF membrane, transfer buffer, methanol.

-

Antibodies:

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

-

Wash Buffer: Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

-

Equipment: Cell culture incubator, centrifuge, electrophoresis apparatus, western blot transfer system, imaging system.

2. Experimental Procedure

Step 1: Cell Culture and this compound Treatment

-

Seed cells in 6-well plates and allow them to attach and reach 70-80% confluency.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 1 µM to 10 µM.[7] A DMSO-only control must be included.

-

Remove the existing medium and add the medium containing this compound or DMSO.

-

Incubate the cells for a specified duration, typically 24 to 48 hours.[8][9]

Step 2: Cell Lysis and Protein Extraction

-

After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the total protein extract.

Step 3: Protein Quantification

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

-

Normalize the concentration of all samples with lysis buffer to ensure equal loading.

Step 4: SDS-PAGE

-

Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load 20-30 µg of protein per lane into an SDS-PAGE gel (a 15% gel is suitable for PIN1, which is ~18 kDa).[4][8]

-

Run the gel at a constant voltage until the dye front reaches the bottom.

Step 5: Protein Transfer

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

Step 6: Immunoblotting

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-PIN1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST for 10 minutes each.

Step 7: Detection and Analysis

-

Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., β-actin).

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the PIN1 band intensity to the corresponding loading control band intensity.

Western Blot Experimental Workflow

The following diagram illustrates the key steps in the western blot protocol.

Caption: Workflow for Western Blot analysis of PIN1 after this compound treatment.

Data Presentation

Quantitative data from western blot analysis should be presented clearly to demonstrate the dose-dependent effect of this compound on PIN1 expression. The results can be summarized in a table and visualized using a bar graph.

Table 1: Densitometric Analysis of PIN1 Protein Expression

| Treatment Group | This compound (µM) | PIN1 Band Intensity (Arbitrary Units) | Loading Control (β-actin) Intensity (Arbitrary Units) | Normalized PIN1 Expression (PIN1/β-actin) |

| Control (DMSO) | 0 | 15,234 | 15,500 | 0.98 |

| This compound | 1.0 | 12,187 | 15,450 | 0.79 |

| This compound | 2.5 | 8,532 | 15,600 | 0.55 |

| This compound | 5.0 | 4,113 | 15,300 | 0.27 |

| This compound | 10.0 | 1,675 | 15,400 | 0.11 |

Note: The data in this table are illustrative and should be replaced with experimental results. Such data can be derived from experiments similar to those described in studies analyzing the effects of this compound on protein levels.[8][9][10]

References

- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIN1 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]

- 6. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]

Application Notes and Protocols: Utilizing KPT-6566 in Combination with PARP Inhibitors for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of targeted therapies is a promising strategy in oncology to enhance anti-tumor efficacy and overcome resistance. This document provides detailed application notes and protocols for the combined use of KPT-6566 and Poly (ADP-ribose) polymerase (PARP) inhibitors. This compound is a novel small molecule inhibitor with a dual mechanism of action, targeting both Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) and Stromal antigen 1 and 2 (STAG1/2).[1][2] Its ability to impair DNA damage repair pathways makes it a compelling candidate for combination with PARP inhibitors, which function by exploiting deficiencies in DNA repair, leading to synthetic lethality in cancer cells.

Recent preclinical studies have demonstrated a synergistic effect between this compound and PARP inhibitors, such as olaparib, in suppressing the proliferation of cancer cells.[2] These findings suggest that co-administration of this compound could sensitize tumors to PARP inhibition, potentially expanding the utility of PARP inhibitors to a broader range of cancers.

Mechanism of Synergistic Action

The synergistic anti-tumor effect of combining this compound with PARP inhibitors is rooted in their complementary roles in inducing and exploiting DNA damage.

This compound's Dual-Inhibitory Action:

-

STAG1/2 Inhibition: this compound has been identified as a dual inhibitor of STAG1 and STAG2, essential components of the cohesin complex.[1][2] STAG2 plays a crucial role in homologous recombination (HR), a major DNA double-strand break (DSB) repair pathway.[3][4] By inhibiting STAG1/2, this compound impairs HR-mediated DNA repair, leading to an accumulation of DSBs.[1][2]

-

PIN1 Inhibition: this compound is also a covalent inhibitor of PIN1, a prolyl isomerase that regulates the function of numerous proteins involved in cell cycle progression and DNA damage response.[5][6] Inhibition of PIN1 can lead to cell cycle arrest and apoptosis by affecting the stability and activity of key proteins like p53 and BRCA1.[1][7] This disruption of normal cellular processes contributes to an environment of increased genomic instability.

PARP Inhibition and Synthetic Lethality: